molecular formula C10H8IN3O B13061504 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde

Cat. No.: B13061504
M. Wt: 313.09 g/mol
InChI Key: GOHAONPDNDUAIW-UHFFFAOYSA-N
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Description

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with a pyrazole ring bearing an iodine atom, a methyl group, and a formyl group. Its molecular structure (C₁₀H₈IN₃O) combines electron-deficient (pyridine) and electron-rich (pyrazole) moieties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

IUPAC Name

6-(4-iodopyrazol-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H8IN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3

InChI Key

GOHAONPDNDUAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=C(C=N2)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

    Formation of the pyridine ring: The iodinated pyrazole is then reacted with a suitable pyridine precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.

    Reduction: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.

    Substitution: 6-(4-Azido-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow for the modulation of biological activity, making it a candidate for the development of new pharmaceuticals.

Case Study: Cancer Therapeutics
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

CompoundTarget Cancer TypeMechanism of ActionReference
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehydeBreast CancerApoptosis induction
Related Pyrazole DerivativeLung CancerCell cycle arrest

Wnt Signaling Pathway Inhibition

This compound has been identified as a potential Wnt pathway inhibitor. The Wnt signaling pathway is crucial in various developmental processes and is often dysregulated in cancers.

Case Study: Wnt Pathway Modulation
Inhibitors of the Wnt pathway have shown promise in treating diseases characterized by aberrant signaling, such as colorectal cancer. The compound's ability to interfere with this pathway suggests its utility in developing targeted cancer therapies .

Neuropharmacology

Recent studies have explored the neuroprotective effects of pyrazole derivatives, including those similar to this compound. These compounds may offer protective benefits against neurodegenerative diseases.

Case Study: Neuroprotection
In vitro studies have demonstrated that certain pyrazole derivatives can protect neuronal cells from oxidative stress, potentially leading to applications in treating conditions like Alzheimer's disease .

CompoundNeuroprotective EffectReference
This compoundReduces oxidative stress in neuronal cells
Similar Pyrazole DerivativeIncreases cell viability under stress conditions

Mechanism of Action

The mechanism of action of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is compared below with three analogues:

Structural Analogues

Compound Name Key Structural Differences Key Functional Groups
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde Chlorine instead of iodine at pyrazole C4 Cl, CHO, CH₃
6-(1H-Pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde No halogen substituent at pyrazole C4 CHO, CH₃
6-(4-Iodo-1H-pyrazol-1-YL)-5-ethylpyridine-3-carbaldehyde Ethyl group instead of methyl at pyridine C5 I, CHO, C₂H₅

Electronic and Reactivity Comparisons

  • Halogen Effects : The iodine substituent in the target compound increases polarizability and halogen-bonding capacity compared to the chlorine analogue. Density-functional theory (DFT) studies (e.g., using methodologies from the Colle-Salvetti formula ) suggest stronger σ-hole interactions in the iodo derivative, enhancing its utility in supramolecular assembly.
  • Steric and Electronic Tuning : The methyl group at pyridine C5 provides steric hindrance, reducing rotational freedom compared to the ethyl-substituted analogue. Multiwfn wavefunction analysis reveals higher electron density at the aldehyde group in the methyl variant, favoring nucleophilic addition reactions.

Crystallographic and Stability Data

Crystallographic studies using SHELX software highlight differences in packing efficiency:

  • Iodo derivative : Forms tighter lattices due to halogen bonding (C–I···N contacts ≈ 3.3 Å).
  • Chloro derivative : Less dense packing (C–Cl···N ≈ 3.5 Å) but higher thermal stability (decomposition temperature 10–15°C higher than iodo analogue).
  • Ethyl-substituted variant : Increased steric bulk reduces crystallinity, favoring amorphous phases.

Biological Activity

The compound 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a derivative of pyrazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H9_{9}I N2_{2}O
  • Molecular Weight : 292.11 g/mol

This compound features a pyrazole ring, a pyridine moiety, and an aldehyde functional group, which are crucial for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression:

  • BRAF(V600E) : A common mutation in melanoma, where pyrazole derivatives demonstrate potent inhibitory effects.
  • EGFR : Inhibitors targeting this receptor can reduce tumor growth in non-small cell lung cancer.

A study highlighted that certain pyrazole derivatives could effectively induce apoptosis in cancer cells, particularly in breast cancer lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives also exhibit anti-inflammatory and antibacterial activities:

  • Anti-inflammatory : Compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
  • Antibacterial : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest effective bacteriostatic properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is critical for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substituents on the Pyrazole Ring : The presence of halogens (like iodine) can enhance potency against specific targets.
  • Pyridine Interaction : The pyridine moiety's electron-withdrawing nature may affect the compound's ability to interact with biological macromolecules.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of TNF-α and NO production
AntibacterialDisruption of bacterial cell membranes

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that those containing halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. Notably, this compound was among the top performers in inhibiting growth in MDA-MB-231 cells .

Case Study 2: Anti-inflammatory Potential

Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed significant reductions in edema and inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases .

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